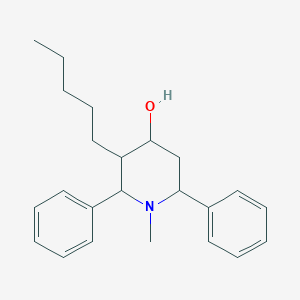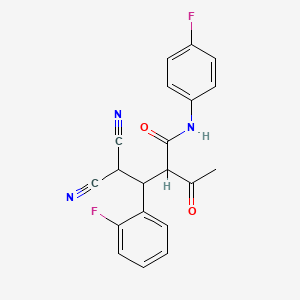![molecular formula C18H22N2O3 B5172299 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5172299.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea, also known as A-836,339, is a compound that belongs to the class of selective cannabinoid receptor 2 (CB2) agonists. It has been found to have potential therapeutic applications in various diseases such as inflammation, pain, and neurodegenerative disorders.
Mécanisme D'action
The CB2 receptor is primarily expressed in immune cells and is involved in the regulation of immune function. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea selectively activates the CB2 receptor, leading to the inhibition of pro-inflammatory cytokines and chemokines. This results in the reduction of inflammation and pain. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has also been found to reduce the infiltration of immune cells into inflamed tissues. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has been shown to reduce pain by inhibiting the transmission of pain signals in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea in lab experiments is its selectivity for the CB2 receptor. This allows researchers to specifically target the CB2 receptor without affecting the CB1 receptor, which is primarily expressed in the central nervous system and is involved in the regulation of appetite, mood, and cognition. However, one of the limitations of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea is its relatively low potency compared to other CB2 agonists. This may require higher doses of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea to achieve the desired effects.
Orientations Futures
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea. One area of research is the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea in other diseases such as cancer and autoimmune disorders. Another area of research is the development of more potent and selective CB2 agonists that can be used in clinical settings. Finally, the development of novel delivery systems for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea may improve its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea involves the reaction of 2-methylphenyl isocyanate with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-6-4-5-7-15(13)20-18(21)19-11-10-14-8-9-16(22-2)17(12-14)23-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXWNRCWXMWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B5172218.png)
![4-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonic acid](/img/structure/B5172219.png)
![[(1-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5172239.png)

![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)
![5-(3-fluorophenyl)-3-[4-(3-methoxyphenyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5172262.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5172270.png)
![1-cyclohexyl-2-(4,5-dimethoxy-2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172278.png)

![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B5172291.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5172292.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide](/img/structure/B5172309.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5172320.png)